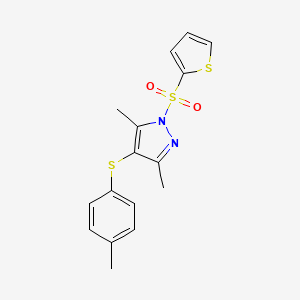

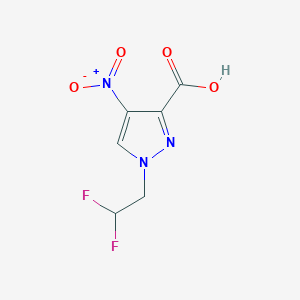

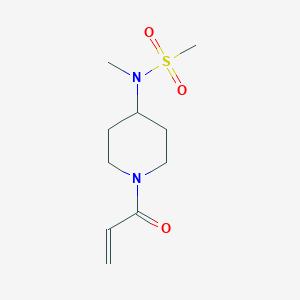

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as difluoroethyl derivatives. These compounds contain a difluoroethyl group, which consists of an ethyl group substituted with two fluorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, a general process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .科学的研究の応用

Metal-Organic Frameworks (MOFs)

The synthesis of transition metal complexes with pyrazole derivatives has been explored for the creation of metal-organic frameworks. For instance, complexes using ligands such as 3-pyrazoledicarboxylic acid and related compounds demonstrate intense electrochemiluminescence (ECL) properties, suggesting applications in sensors and lighting technologies (Feng et al., 2016). Moreover, systematic investigations into MOFs with different topologies highlight the potential of pyrazole derivatives in creating structures with specific chemical and physical properties (Jacobsen et al., 2018).

Chemical Synthesis and Functionalization

Studies on the reactions of pyrazole compounds with various agents reveal pathways for synthesizing ester, amide, and other derivatives. These reactions are crucial for developing novel compounds with potential applications in drug development, materials science, and organic chemistry. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamides and carboxylate derivatives demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım et al., 2005).

Energetic Materials

The design and synthesis of energetic compounds based on pyrazole derivatives underscore the potential of these molecules in creating materials with high thermal stability and low sensitivity. Such characteristics are crucial for applications in explosives and propellants, where performance and safety are paramount (Zheng et al., 2020).

Photodynamic Therapy

The unique spectral properties of synthesized 2-alkylthioimidazocoumarins, derived from pyrazole-carboxylic acids, indicate potential uses in photodynamic therapy. This therapeutic approach involves activating photosensitive compounds to treat diseases like cancer, highlighting the importance of developing new compounds with specific light absorption and emission characteristics (Song et al., 2004).

Catalysis

Pyrazole derivatives have been used to synthesize complexes that serve as highly efficient catalysts for coupling reactions, a fundamental process in the synthesis of complex organic molecules. For example, dinickel(II) complexes of bis(N-heterocyclic carbene) ligands have shown excellent catalytic activities, demonstrating the potential of pyrazole-based compounds in enhancing the efficiency of organic synthesis (Zhou et al., 2008).

特性

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRUISOPCXFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)